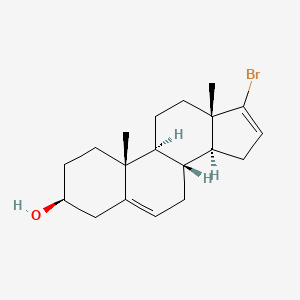
17-Bromoandrosta-5,16-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Bromoandrosta-5,16-dien-3beta-ol: is a derivative of Dehydro Epiandrosterone, a major secretory steroidal product of the adrenal gland
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoandrosta-5,16-dien-3beta-ol typically involves the bromination of androsta-5,16-dien-3beta-ol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 17th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available steroidal precursors. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 17-Bromoandrosta-5,16-dien-3beta-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom at the 17th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Scientific Research Applications
Chemistry: 17-Bromoandrosta-5,16-dien-3beta-ol is used as a reactant in the synthesis of other steroidal compounds, including Abiraterone Acetate, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor .
Biology: In biological research, this compound is studied for its potential effects on steroid hormone pathways and its role in modulating androgen and estrogen receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of hormone-related disorders such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the production of various steroidal drugs .
Mechanism of Action
The mechanism of action of 17-Bromoandrosta-5,16-dien-3beta-ol involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a precursor for the synthesis of compounds that inhibit cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which is beneficial in treating conditions like prostate cancer .
Comparison with Similar Compounds
17-Iodoandrosta-5,16-dien-3beta-ol: Similar in structure but contains an iodine atom instead of bromine.
Dehydro Epiandrosterone: The parent compound from which 17-Bromoandrosta-5,16-dien-3beta-ol is derived.
Abiraterone Acetate: A derivative used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to its specific bromination at the 17th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
106874-28-6 |
|---|---|
Molecular Formula |
C19H27BrO |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H27BrO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
BXPUHPCDGRMSIO-USOAJAOKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Br)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


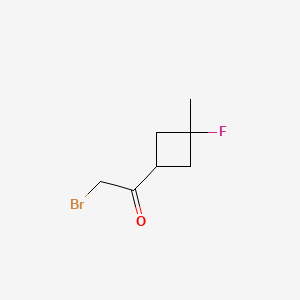


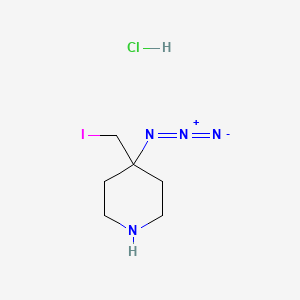
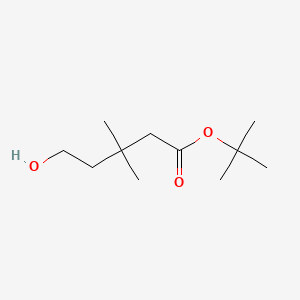
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
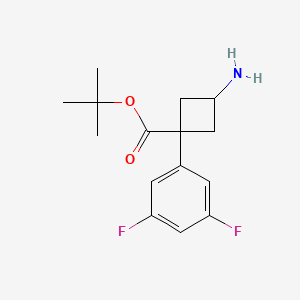
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
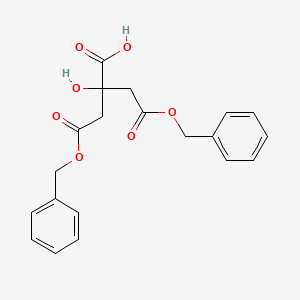
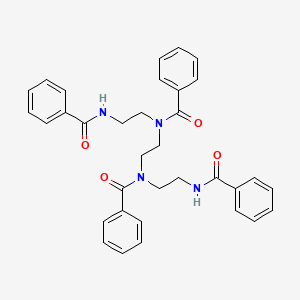
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
